![molecular formula C8H7BrN2 B1525332 5-溴-2-甲基-1H-吡咯并[3,2-b]吡啶 CAS No. 1190318-00-3](/img/structure/B1525332.png)
5-溴-2-甲基-1H-吡咯并[3,2-b]吡啶
描述
“5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine” is a chemical compound with the empirical formula C8H7BrN2 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
While specific synthesis methods for “5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine” were not found, there are studies on the synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives . These compounds have been synthesized as part of research into potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors .
Molecular Structure Analysis
The molecular structure of “5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine” consists of a pyrrolopyridine core with a bromine atom at the 5-position and a methyl group at the 2-position . The SMILES string representation of this compound is Cc1cc2cc(Br)cnc2[nH]1 .
Physical And Chemical Properties Analysis
“5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine” is a solid substance . It has a molecular weight of 211.06 .
科学研究应用
Fibroblast Growth Factor Receptor Inhibitors
“5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine” derivatives have been found to be potent inhibitors of fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy . These derivatives have shown potent activities against FGFR1, 2, and 3 .
Breast Cancer Treatment
In vitro studies have shown that these derivatives can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibited the migration and invasion of 4T1 cells .
FGFR-Mediated Signaling Pathways
Abnormal signaling involving FGFRs has been frequently found in various human malignancies . The derivatives of “5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine” can mediate the signaling from fibroblast growth factors , making them potential candidates for anticancer drug development .
Tissue Development and Regeneration
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Therefore, these derivatives could potentially be used in tissue development and regeneration .
Synthesis of C3 and C5-Substituted 7-Azaindoles Derivatives
“5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine” is a widely studied intermediate in the synthesis of C3 and C5-substituted 7-azaindoles derivatives .
MPS1 Inhibitors
The derivatives of “5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine” have been used in the discovery and optimization of potent and selective MPS1 inhibitors . These inhibitors can stabilize an inactive conformation of MPS1, which is incompatible with ATP and substrate-peptide binding . They have shown a favorable oral pharmacokinetic profile and dose-dependent inhibition of MPS1 in an HCT116 human tumor xenograft model .
安全和危害
The compound is classified as a combustible solid . It has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
属性
IUPAC Name |
5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-4-7-6(10-5)2-3-8(9)11-7/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRBSZFBJWCMGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



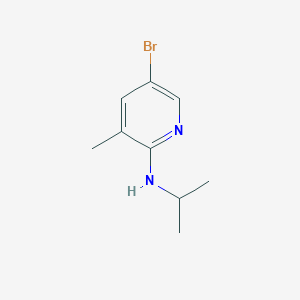
![3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1525251.png)
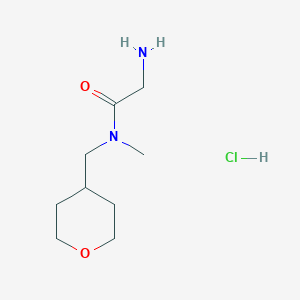
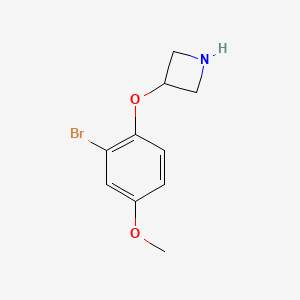
![6-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525255.png)
![3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1525257.png)
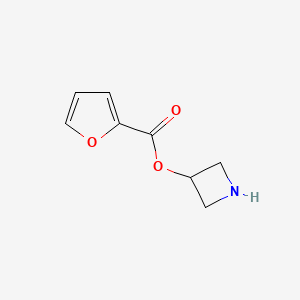

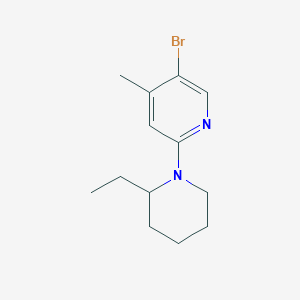

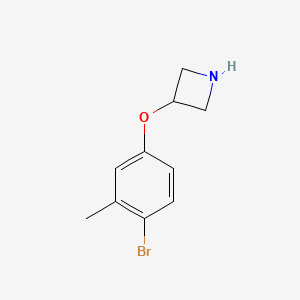
![3-[(4-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1525269.png)
![3-[2-(Allyloxy)ethyl]piperidine hydrochloride](/img/structure/B1525271.png)
![3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1525272.png)